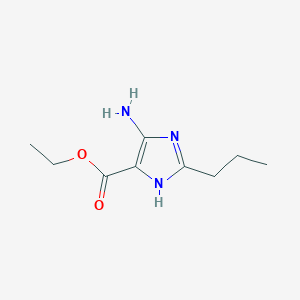

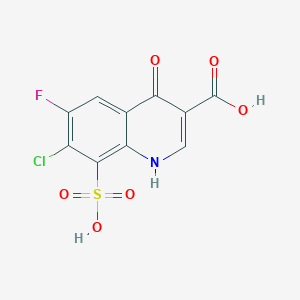

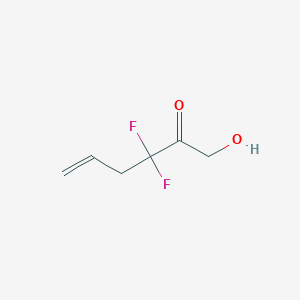

ethyl 2-(9H-fluoren-9-yl)acetate

Descripción general

Descripción

Ethyl 2-(9H-fluoren-9-yl)acetate is an organic compound belonging to the class of compounds known as fluorenes. It is a colorless liquid with a sweet, floral odor. It is used in the synthesis of various pharmaceuticals and as a solvent for various organic compounds. It is also used in the synthesis of various dyes, perfumes, and in the manufacture of certain plastics.

Aplicaciones Científicas De Investigación

Ethyl 2-(9H-fluoren-9-yl)acetate and similar fluorene derivatives demonstrate significant potential in metal-ion sensing, particularly for zinc ions. This capability, along with their two-photon absorption properties, makes them suitable for two-photon fluorescence microscopy imaging and sensing of zinc ions (Belfield et al., 2010).

Fluorene-based copolymers, incorporating components like this compound, exhibit notable physicochemical and luminescent properties. These properties are instrumental in the creation of fluorescent tags for imaging microstructures (Ramírez-Gómez et al., 2017).

In kinetic studies, derivatives like ethyl 2-cyano-2-(9H-fluoren-9-yl)acetate have been examined for their ability to release hydrogen atoms, a property significant in hydrogen atom transfer reactions. Such studies contribute to understanding the mechanisms and rates of these reactions (Fu et al., 2022).

Fluorene derivatives, including this compound, have been employed in the synthesis of various compounds, indicating their versatility in organic synthesis. For instance, their use in creating spiro[Fluorene-9,3′-[1,2,4]Triazoles] showcases their adaptability in generating novel chemical structures (Gomaa & Ali, 2018).

The photophysical characterization of fluorene derivatives, including their two-photon absorption properties, is vital for biological applications like bioimaging. Such studies have led to the development of fluorenyl probes that target specific cellular structures, enhancing imaging techniques (Morales et al., 2010).

Fluorene-containing conjugated polymers, like those incorporating this compound, serve as fluorescent chemosensors for metal ions such as silver(I), demonstrating their utility in environmental and analytical chemistry (Xiang et al., 2013).

Propiedades

IUPAC Name |

ethyl 2-(9H-fluoren-9-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-19-17(18)11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSIOELMUJKEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370172 | |

| Record name | Ethyl fluorene-9-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159803-52-8 | |

| Record name | Ethyl fluorene-9-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)